1-(3,4-dimethylphenyl)-N-[(3-methoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
Description
This compound is a triazole-based carboxamide featuring a 3,4-dimethylphenyl group at the 1-position of the triazole ring, a pyridin-4-yl substituent at the 5-position, and a carboxamide linker connected to a 3-methoxyphenylmethyl moiety. Triazole derivatives are widely studied for their diverse pharmacological and material science applications due to their stability, hydrogen-bonding capacity, and tunable electronic properties.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-N-[(3-methoxyphenyl)methyl]-5-pyridin-4-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2/c1-16-7-8-20(13-17(16)2)29-23(19-9-11-25-12-10-19)22(27-28-29)24(30)26-15-18-5-4-6-21(14-18)31-3/h4-14H,15H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWZMQSNPDMUTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC(=CC=C3)OC)C4=CC=NC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,4-dimethylphenyl)-N-[(3-methoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This can be achieved through a involving an azide and an alkyne.
Substitution Reactions:
Amide Bond Formation: The final step involves the formation of the amide bond, which can be achieved using coupling reagents such as EDCI or DCC in the presence of a base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-(3,4-dimethylphenyl)-N-[(3-methoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C₃₀H₃₃N₃O₄
- Molecular Weight : 469.6 g/mol
- IUPAC Name : 1-(3,4-dimethylphenyl)-N-[(3-methoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
Physicochemical Properties
The compound features a triazole ring which enhances its stability and bioactivity. The presence of various functional groups contributes to its solubility and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:
The triazole moiety has shown to enhance antiproliferative activity compared to traditional amide compounds, indicating its potential as a lead structure in cancer therapeutics.
Antibacterial Properties
Triazoles are also being studied for their antibacterial properties, particularly against multi-drug-resistant strains:
| Bacteria Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |
|---|---|---|
| E. coli | 8 | |
| S. aureus | 16 | |
| P. aeruginosa | 32 |
These findings suggest that the compound could serve as a scaffold for developing new antibiotics.
Anticonvulsant Activity
Another area of interest is the anticonvulsant activity of triazole derivatives. The compound was tested in animal models for its efficacy in preventing seizures:
This indicates that the compound may possess significant anticonvulsant properties.
Case Study 1: Anticancer Activity Evaluation
In a study assessing the anticancer activity of various triazole derivatives, the compound demonstrated significant cytotoxicity against multiple cancer cell lines, outperforming several known chemotherapeutics. The study utilized a combination of in vitro assays and molecular docking simulations to elucidate the binding interactions with target proteins involved in cancer progression.
Case Study 2: Antibacterial Efficacy
A comprehensive evaluation of the antibacterial properties involved testing against standard bacterial strains using broth microdilution methods. Results indicated that the compound exhibited potent activity against resistant strains, positioning it as a candidate for further development in antibiotic therapy.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-N-[(3-methoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Triazole-Carboxamide Derivatives
The closest structural analogs are triazole-carboxamides with variations in substituent positions and heteroaromatic groups. Key examples include:
Key Findings :
- Pyridine Position : The pyridin-4-yl group in the target compound may enhance axial binding interactions compared to pyridin-2-yl derivatives due to its orientation .
Pyrazole-Carboximidamide Derivatives
Pyrazole-carboximidamides (e.g., ) share a carboxamide-like moiety but differ in core heterocycle and substituents:
Key Findings :
- Heterocycle Stability : Triazoles (target compound) exhibit greater metabolic stability compared to pyrazoles due to aromaticity and resistance to ring-opening reactions .
- Functional Groups: The carboxamide group in the target compound provides hydrogen-bonding donor/acceptor versatility, whereas carboximidamides are more basic and prone to protonation under physiological conditions .
Benzoimidazole-Carboxamide Derivatives
Benzoimidazole derivatives (e.g., ) highlight the impact of fused ring systems:
Key Findings :
- Planarity: Benzoimidazoles may exhibit stronger intercalation or stacking interactions in biological targets compared to monocyclic triazoles .
- Lipophilicity : The 3-methoxyphenylmethyl group in the target compound balances solubility and membrane permeability better than the propyl group in benzoimidazoles .
Biological Activity
The compound 1-(3,4-dimethylphenyl)-N-[(3-methoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide belongs to the class of 1,2,3-triazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.
- Neuroprotective Effects : Research indicates that triazole derivatives can exhibit neuroprotective properties by modulating neuroinflammatory pathways. For instance, compounds similar to the target compound have shown the ability to inhibit the NF-κB signaling pathway, which is crucial in neuroinflammation . This inhibition can lead to reduced production of reactive oxygen species (ROS) and improved outcomes in models of Alzheimer's disease.
- Antioxidant Activity : The triazole moiety is known for its capacity to scavenge free radicals, thereby contributing to its antioxidant effects. This property is vital for protecting cellular integrity against oxidative stress .
- Enzyme Inhibition : Several studies have demonstrated that triazole derivatives can inhibit key enzymes involved in neurotransmitter metabolism. For example, some compounds in this class have been identified as potent inhibitors of butyrylcholinesterase (BuChE), which plays a role in the breakdown of acetylcholine and is implicated in neurodegenerative diseases .
Pharmacological Profiles
The biological activity of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Neuroprotective | Inhibits neuroinflammation and oxidative stress pathways |
| Antioxidant | Scavenges free radicals |
| Enzyme Inhibition | Inhibits BuChE and potentially other cholinesterases |
| Antimicrobial | Exhibits activity against various microbial strains |
Study 1: Neuroprotective Properties
In a study investigating the neuroprotective effects of triazole derivatives, a compound structurally similar to the target compound demonstrated significant improvement in cognitive functions in scopolamine-induced Alzheimer's models. The study reported a notable reduction in Aβ aggregation and ROS generation .
Study 2: Enzyme Inhibition
A comparative analysis of various triazole derivatives revealed that certain substitutions on the phenyl rings significantly enhanced BuChE inhibitory activity. The target compound's structure suggests potential efficacy in this regard due to its specific functional groups .
Study 3: Antioxidant Activity Assessment
The antioxidant capacity of the compound was evaluated using standard assays such as DPPH and ABTS radical scavenging tests. Results indicated that the compound exhibited a substantial ability to neutralize free radicals, supporting its potential use in oxidative stress-related conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
